3-Bromo-3-methylbut-1-yne
Overview
Description
3-Bromo-3-methylbut-1-yne is an organic compound with the molecular formula C5H7Br. It is a terminal alkyne, characterized by the presence of a bromine atom and a triple bond between carbon atoms. This compound is used as an intermediate in various chemical reactions and has applications in pharmaceuticals, cosmetics, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-3-methylbut-1-yne can be synthesized through the bromination of 3-methyl-1-butyne. The reaction typically involves the addition of bromine (Br2) to 3-methyl-1-butyne in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3-methylbut-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The triple bond can participate in addition reactions with hydrogen halides (HX), resulting in the formation of dihaloalkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Hydrogen halides (HCl, HBr) are used under acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products:
Substitution Reactions: Formation of alcohols, ethers, or amines.
Addition Reactions: Formation of dihaloalkanes.
Oxidation Reactions: Formation of ketones or carboxylic acids
Scientific Research Applications
3-Bromo-3-methylbut-1-yne is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer and antiviral properties.
Industry: It is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Bromo-3-methylbut-1-yne involves its reactivity as a terminal alkyne. The triple bond and the bromine atom make it a versatile intermediate in various chemical reactions. The compound can undergo nucleophilic substitution, electrophilic addition, and oxidation reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
3-Bromo-1-propyne: Similar in structure but with a shorter carbon chain.
3-Bromo-1-butene: Contains a double bond instead of a triple bond.
3-Bromo-3-methyl-1-butene: Similar structure but with a double bond.
Uniqueness: 3-Bromo-3-methylbut-1-yne is unique due to its combination of a bromine atom and a terminal alkyne, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
3-bromo-3-methylbut-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOGZWYRRUFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442974 | |
Record name | 3-Bromo-3-methylbut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-31-9 | |
Record name | 3-Bromo-3-methylbut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-3-methylbut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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